molecular formula C9H9Cl B074298 1-(Chloromethyl)-4-vinylbenzene CAS No. 1592-20-7

1-(Chloromethyl)-4-vinylbenzene

Cat. No. B074298
CAS RN: 1592-20-7
M. Wt: 152.62 g/mol
InChI Key: ZRZHXNCATOYMJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-4-vinylbenzene and its derivatives can involve electrosynthetic routes, as seen in the reduction of related chloroethyl nitrobenzenes to produce nitro vinylbenzene derivatives. These processes highlight the versatility of electrochemical methods in generating vinyl aromatic compounds under controlled conditions (Du & Peters, 2010).

Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-4-vinylbenzene derivatives has been explored through methods such as X-ray diffraction, which provides insights into the spatial arrangement and electronic structure of these compounds. Such analyses are crucial for understanding the reactivity and properties of these molecules (Ilg et al., 2006).

Chemical Reactions and Properties

1-(Chloromethyl)-4-vinylbenzene participates in a variety of chemical reactions, including polymerization and copolymerization, to produce materials with desired physical and chemical properties. Its reactivity with different monomers and catalysts allows the synthesis of innovative polymeric materials (Tanaka et al., 2013).

Physical Properties Analysis

The physical properties of polymers and compounds derived from 1-(Chloromethyl)-4-vinylbenzene, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the molecular structure and synthesis conditions. These properties are critical for the application of these materials in various industries (Wiley & Trinler, 1960).

Chemical Properties Analysis

The chemical properties of 1-(Chloromethyl)-4-vinylbenzene and its polymers, including reactivity patterns, chemical stability, and functional group transformations, are foundational for its application in creating functional materials and chemicals. Studies on the copolymerization behavior and reactivity towards different chemical reagents provide valuable information for designing and synthesizing new materials with specific functionalities (Luo et al., 2007).

Scientific Research Applications

  • Electrosynthesis : A study explored the electrochemical reductions of derivatives similar to 1-(Chloromethyl)-4-vinylbenzene, showing potential in electrosynthetic routes for producing other chemical compounds (Peng Du & D. Peters, 2010).

  • Antibacterial Applications : A research synthesized new quaternary ammonium salt antibacterial monomers using 1-(Chloromethyl)-4-vinylbenzene, highlighting its potential in creating antibacterial agents (Yang Wan-l, 2015).

  • Microwave Synthesis : Another study utilized aromatic alkenes like 1-(Chloromethyl)-4-vinylbenzene for the microwave synthesis of tertiary phosphine sulfides, indicating its use in advanced synthesis techniques (V. Kuimov et al., 2014).

  • Polymer Applications : The compound has been used in the preparation of anion exchange membranes and multifunctional polymers. For example, a study discussed its use in the synthesis of anion exchange membranes by amination with 4-vinylpyridine and trimethylamine (T. Sata et al., 1999). Another research focused on its role in the multi-functionalization of polymers through strain-promoted cycloadditions (Petr A. Ledin et al., 2013).

  • Extraction and Measurement : Studies have applied this compound in the extraction and measurement of copper in seawater, using polymers supported by 1-(Chloromethyl)-4-vinylbenzene (Luc Percelay et al., 1985).

  • Medicinal Chemistry : There is research investigating the chemical reactivity of derivatives of 1-(Chloromethyl)-4-vinylbenzene in the context of SARS-CoV-2 inhibitors (M. El idrissi et al., 2021).

  • Polymerization Studies : The compound's derivatives have been studied in the context of anionic polymerization mechanisms, illustrating its role in the development of polymeric materials (S. Tanaka et al., 2013).

Safety And Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and can be toxic if inhaled . Proper handling and protective equipment are necessary when working with these compounds.

Future Directions

Research into chloromethyl compounds and similar substances continues to be an active area of study. They are often used in the synthesis of various pharmaceuticals and other organic compounds .

properties

IUPAC Name

1-(chloromethyl)-4-ethenylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRZHXNCATOYMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29296-32-0
Record name Poly(4-Vinylbenzyl chloride)
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DSSTOX Substance ID

DTXSID2061808
Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Molecular Weight

152.62 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Vinylbenzyl chloride
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Product Name

1-(Chloromethyl)-4-vinylbenzene

CAS RN

1592-20-7
Record name 4-Vinylbenzyl chloride
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Record name p-Vinylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name 1-(chloromethyl)-4-vinylbenzene
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Record name P-VINYLBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

A flame dried 1-L round bottom flask was charged with AIBN (1.9 g, 11.6 mmol) and 50 mL of anhydrous toluene. To this stirred solution was added chloromethylstyrene (76.25 g, 500 mmol) in toluene (430 mL). Argon was bubbled through the mixture; it was then warmed to 78-80° C. with stirring for 22 hrs under a blanket of argon. Approximately 50 mL of hexane was added to the flask and the whole mixture was then poured into 750 ml of hexane. A taffy-like precipitate formed. The precipitate was collected and washed a couple of times with water. The precipitate was then dissolved in THF. The THF solution was filtered. Adding petroleum ether precipitated the product that was then separated from the mother liquor. The solid was dissolved again in THF, and finally precipitated in methanol. The product was collected and dried overnight at 50° C. in a vacuum oven. This gave the title compound as a brittle, white powder (36.16 g). GPC analysis that gave the following results:
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
76.25 g
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
PA Ledin - 2013 - esploro.libs.uga.edu
Macromolecules with two or more types of reactive groups for modification provide versatile multi-functional scaffolds, which allow precise tuning of molecular properties, tailored to a …
Number of citations: 2 esploro.libs.uga.edu
Y Zhao, Y Zhang, J Ji, Y Yang - ChemistrySelect, 2023 - Wiley Online Library
The natural biological water system has been seriously damaged due to the discharge of wastewater containing too much molybdenum, endangering the life and health of animals and …
PA Ledin, N Kolishetti, GJ Boons - Macromolecules, 2013 - ACS Publications
We report here a synthetic route to oxime, azide, and nitrone-bearing copolymers via reversible addition–fragmentation chain transfer copolymerization of 4-vinylbenzaldehyde and 1-(…
Number of citations: 62 pubs.acs.org
T Wang, W Wang, Y Lyu, X Chen, C Li, Y Zhang… - RSC …, 2017 - pubs.rsc.org
A series of cross-linked polymer supported ionic liquids based on quaternary ammonium salts have been prepared using a facile method of radical polymerization. Styrene-…
Number of citations: 44 pubs.rsc.org
K Mizuno, K Nakanishi, Y Otsuji - Phosphorus, Sulfur, and Silicon …, 1992 - Taylor & Francis
… a mixture of 1-chloromethyl-4-vinylbenzene and NazS*9HzO … to 0 OC and then 1-chloromethyl-4-vinylbenzene was added. … by addition of 1chloromethyl-4-vinylbenzene afforded bis(4-…
Number of citations: 8 www.tandfonline.com
V Mimaite, JV Grazulevicius, J Ostrauskaite… - Dyes and …, 2012 - Elsevier
Two triphenylamine-based hydrazones with reactive vinyl groups were synthesized and characterized. The optical, thermal, electrochemical and photoelectrical properties of the …
Number of citations: 16 www.sciencedirect.com
J Malineni, H Keul, M Möller - Dalton Transactions, 2015 - pubs.rsc.org
In this work, we present a new catalytic system for the selective dehydrogenative oxidation of primary alcohols to carboxylic acids using a phosphine-free NHC-ruthenium catalyst in …
Number of citations: 74 pubs.rsc.org
J Michaux, V Terrasson, S Marque, J Wehbe, D Prim… - 2007 - Wiley Online Library
Hydroamination reactions of vinylarenes with nonnucleophilic nitrogen derivatives (p‐toluenesulfonamide, p‐nitroaniline, p‐nitrobenzamide, ...) catalyzed by FeCl 3 are described. …
E Karjalainen, DF Izquierdo, V Martí-Centellesb… - pdfs.semanticscholar.org
Figure SI 1. 1H-NMR-(DMSO-d6) of the polymer PClSt-1 before (down) and after (up) the chemical modification with ((+)-4) to yield PCIL-RAFT-graf-(+)-6 SI 3 Figure SI 2. Raman …
Number of citations: 2 pdfs.semanticscholar.org
Y Gao, C He, FL Qing - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
A series of polyhedral oligomeric silsesquioxane (POSS) based hybrid copolymers poly(POSS‐co‐methyl methacrylate −co‐ 4‐vinylbenzyl fluoroether carboxylate) (P(POSS‐MMA‐…
Number of citations: 40 onlinelibrary.wiley.com

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